(4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid
Description
(4R)-4-{[(tert-Butoxy)carbonyl]amino}-6-methylheptanoic acid (CAS 146453-32-9) is a chiral building block with the molecular formula C₁₃H₂₅NO₄ and a molecular weight of 259.34 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group on its amino moiety and a stereogenic center at the 4th carbon (R-configuration). This compound is widely used in peptide synthesis and enantioselective organic reactions due to its stability under basic conditions and ease of deprotection under mild acidic conditions .
Properties
Molecular Formula |
C13H25NO4 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-9(2)8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) |
InChI Key |
ILHMTULQPDRVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Boc-amino)-6-methylheptanoic acid typically involves the protection of the amino group with a Boc group. The precursor, 4-amino-6-methylheptanoic acid, undergoes a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the by-products and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of ®-4-(Boc-amino)-6-methylheptanoic acid follows similar principles but on a larger scale. The process involves the use of continuous flow reactors and solid-phase synthesis techniques to enhance efficiency and yield. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the deprotection of the Boc group under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
®-4-(Boc-amino)-6-methylheptanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in dioxane.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized or reduced forms of the compound.
Scientific Research Applications
®-4-(Boc-amino)-6-methylheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-4-(Boc-amino)-6-methylheptanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Key Properties :
- Storage : Stable when sealed at room temperature.
- Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Precautionary measures include using protective gloves and eye protection .
Structural and Functional Group Variations
Compound A : (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-methylheptanoic acid (CAS 269078-75-3)
- Molecular Formula: C₂₃H₂₇NO₄
- Molecular Weight : 381.5 g/mol
- Key Differences :
Compound B : 4-Tert-butoxycarbonylamino-6-methyl-nicotinic acid (CAS 197085-80-6)
- Molecular Formula : C₁₂H₁₆N₂O₄
- Molecular Weight : 252.27 g/mol
- Key Differences: Contains a pyridine ring (nicotinic acid backbone) instead of an aliphatic heptanoic acid chain. The aromatic system enhances rigidity and electronic conjugation, making it suitable for heterocyclic drug intermediates (e.g., kinase inhibitors) .
Compound C : 3-(1,1,2,2-Tetrafluoroethyl)benzoic acid
- Molecular Formula : C₉H₆F₄O₂
- Key Differences :
Physicochemical and Application Comparison
Key Research Findings
Boc vs. Fmoc in Synthesis :
- Boc-protected compounds (like the target) are stable under basic conditions, making them ideal for stepwise peptide elongation. Fmoc derivatives (Compound A) require piperidine for deprotection, limiting compatibility with base-sensitive substrates .
- The Boc group’s smaller size improves solubility in organic solvents compared to Fmoc .
Impact of Backbone Rigidity :
- Compound B’s pyridine ring enhances π-π stacking in drug-receptor interactions, whereas the target compound’s aliphatic chain offers conformational flexibility for targeting hydrophobic pockets .
Fluorination Effects :
- Compound C’s tetrafluoroethyl group increases metabolic stability and bioavailability, a trait absent in the target compound .
Biological Activity
(4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid, commonly referred to as Boc-6-methylheptanoic acid, is a chiral amino acid derivative with significant implications in organic synthesis and biological applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses.
| Property | Value |
|---|---|
| Molecular Formula | C13H25NO4 |
| Molecular Weight | 259.34 g/mol |
| IUPAC Name | 6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
| CAS Number | 146453-32-9 |
| Melting Point | 110-111 °C |
The compound features a tert-butyloxycarbonyl (Boc) protecting group that plays a crucial role in its reactivity and applications in peptide synthesis.
The synthesis of this compound typically involves the protection of the amino group with the Boc group through a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate. The reaction is catalyzed by bases such as triethylamine to ensure completion without side reactions .
The mechanism of action involves the stabilization of the amino group by the Boc protecting group, allowing for selective reactions during peptide synthesis. Upon deprotection, the free amino group can interact with various biological targets, including enzymes and receptors, thus influencing biological pathways.
Antimicrobial Potentiation
Recent studies have demonstrated that derivatives of Boc-protected amino acids can enhance the activity of antibiotics. For instance, compounds structurally related to this compound have been shown to potentiate the effects of antibiotics like clarithromycin against E. coli by improving membrane permeability and inhibiting efflux pumps .
Table 1 summarizes the comparative potency of various derivatives in enhancing antibiotic activity:
| Compound ID | MIC Reduction (fold) | Mechanism of Action |
|---|---|---|
| 7 | 512 | Membrane permeabilization |
| 22 | 128 | Efflux pump inhibition |
| 12 | 32 | Combined effects |
Role in Peptide Synthesis
This compound serves as a building block in peptide synthesis due to its chiral nature and ability to form stable amide bonds. This property is particularly valuable in developing enzyme inhibitors and receptor modulators, which are crucial in drug discovery .
Case Studies
- Antibiotic Enhancement : A study investigated the effect of Boc-protected amino acids on clarithromycin's efficacy against resistant strains of E. coli. The results indicated that derivatives similar to this compound significantly lowered the minimum inhibitory concentration (MIC), showcasing their potential as antibiotic adjuvants .
- Peptide Therapeutics : Research has also focused on using this compound in synthesizing peptides that mimic natural hormones. These peptides exhibit enhanced bioactivity due to their structural similarity to endogenous compounds, demonstrating the importance of Boc protection for maintaining stability during synthesis .
Q & A
Q. What are the optimal synthetic routes for (4R)-4-{[(tert-butoxycarbonyl)amino]-6-methylheptanoic acid?
The synthesis typically involves Boc-protection of the amino group using di-tert-butyl dicarbonate in the presence of triethylamine, carried out in dichloromethane at room temperature . Key steps include:
- Amino Protection : Reacting the precursor amino acid with di-tert-butyl dicarbonate under inert conditions.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product.
- Yield Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of Boc reagent) and reaction time (4–6 hours).
Q. How does the Boc group influence the compound’s reactivity in peptide synthesis?
The tert-butoxycarbonyl (Boc) group protects the amine during coupling reactions, preventing undesired side reactions like oxidation or nucleophilic attacks. Its stability under basic conditions and labile nature under acidic conditions (e.g., TFA cleavage) make it suitable for stepwise peptide elongation .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm stereochemistry (e.g., δ 1.4 ppm for Boc methyl groups) .
- Chiral HPLC : To verify enantiomeric purity using columns like Chiralpak IA/IB and hexane/isopropanol mobile phases.
- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (theoretical: 259.34 g/mol) .
Q. How does the methylheptanoic acid backbone affect solubility in organic/aqueous systems?
The extended carbon chain enhances lipophilicity, reducing aqueous solubility. Solubility can be improved via:
- Polar aprotic solvents (e.g., DMF, DMSO).
- Acidic aqueous buffers (pH < 3) due to protonation of the carboxylic acid group .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
Discrepancies in enantiomeric excess (ee) often arise from racemization during Boc deprotection. Mitigation approaches include:
- Low-Temperature Deprotection : Using TFA at 0°C to minimize racemization.
- Chiral Auxiliaries : Incorporating Evans’ oxazolidinones to stabilize intermediates .
Q. How can computational methods predict the compound’s behavior in biological systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
Q. What experimental designs assess the Boc group’s stability under varying conditions?
A split-plot factorial design can evaluate:
Q. How does the compound interact with enzyme active sites in structure-activity studies?
Molecular docking (e.g., AutoDock Vina) identifies binding motifs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
